molecular formula C9H15ClN2O B563174 (4-Isopropoxyphenyl)hydrazine hydrochloride CAS No. 104033-62-7

(4-Isopropoxyphenyl)hydrazine hydrochloride

Cat. No. B563174
CAS RN: 104033-62-7
M. Wt: 202.682
InChI Key: JGKJCMSHDQWJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Isopropoxyphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O . It is a white to light yellow crystal powder and may be used in the preparation of 4-isopropylphenylhydrazine, via neutralization with NaOH .


Synthesis Analysis

The synthesis of “(4-Isopropoxyphenyl)hydrazine hydrochloride” involves several stages . The first stage involves the reaction of 4-(isopropoxy)aniline with hydrogen chloride in water at 0 - 20°C under an inert atmosphere . The second stage involves the reaction with sodium nitrite in water under an inert atmosphere with cooling . The third stage involves the reaction with tin (II) chloride dihydrate under an inert atmosphere .


Molecular Structure Analysis

The molecular weight of “(4-Isopropoxyphenyl)hydrazine hydrochloride” is approximately 186.682 Da . The monoisotopic mass is 186.092377 Da .


Physical And Chemical Properties Analysis

“(4-Isopropoxyphenyl)hydrazine hydrochloride” is a white to light yellow crystal powder . It is used in the preparation of 4-isopropylphenylhydrazine, via neutralization with NaOH .

Scientific Research Applications

Monoamine Oxidase Inhibitors

(4-Isopropoxyphenyl)hydrazine hydrochloride has been linked to the study of monoamine oxidase inhibitors (MAOIs). These compounds, including variants like 1-isonicotinyl-2-isopropyl hydrazine (iproniazid) and others, exhibit antihypertensive effects in humans. Despite their primary association with postural hypotension, these inhibitors have shown potential in continuous hypertension control, albeit with the risk of prolonged hypotension following overdosage. Their hypotensive action could not be directly correlated with their potency as monoamine oxidase inhibitors, suggesting a complex mechanism of action (Maxwell et al., 1960).

Safety and Hazards

Handling of “(4-Isopropoxyphenyl)hydrazine hydrochloride” should be done with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

“(4-Isopropoxyphenyl)hydrazine hydrochloride” is currently available for purchase from various suppliers for use in scientific research and development . Its future applications will likely continue to be in the field of organic chemistry, particularly in the synthesis of other organic compounds.

properties

IUPAC Name

(4-propan-2-yloxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7(2)12-9-5-3-8(11-10)4-6-9;/h3-7,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJCMSHDQWJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropoxyphenyl)hydrazine hydrochloride

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(propan-2-yloxy)aniline (5.0 g, 33.07 mmol, 1.00 equiv) in 2N hydrochloric acid (35 mL) at 0° C. was added dropwise a solution of sodium nitrite (2.4 g, 34.78 mmol, 1.05 equiv) in water (8 mL). The reaction mixture was stirred at 0-5° C. for 1 h. A solution of SnCl2.H2O (15 g, 66.37 mmol, 2.01 equiv) in 12N hydrochloric acid (20 mL) was then added dropwise at 0-5° C. The resulting mixture was stirred at room temperature overnight. The precipitates was collected by filtration to give 4.7 g (70%) of crude (4-isopropoxyphenyl)hydrazine hydrochloride as a purple solid. The product was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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